6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide
Overview
Description
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide is a chemical compound that belongs to the class of nicotinamides. This compound is characterized by the presence of a chloro group at the 6th position, a dimethylamino group at the 2nd position, and a trifluoromethyl group at the 4th position on the nicotinamide ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 6-chloronicotinic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Dimethylation: The amino group is dimethylated using formaldehyde and formic acid to introduce the dimethylamino group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamides.
Scientific Research Applications
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-amino-4-trifluoromethyl-nicotinamide
- 6-Chloro-2-dimethylamino-4-methyl-nicotinamide
- 6-Chloro-2-dimethylamino-4-fluoromethyl-nicotinamide
Uniqueness
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-chloro-2-(dimethylamino)-4-(trifluoromethyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c1-16(2)8-6(7(14)17)4(9(11,12)13)3-5(10)15-8/h3H,1-2H3,(H2,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWPLPRPNJHALT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=N1)Cl)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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